Canthin-6-one N-oxide
Overview
Description
Canthin-6-one N-oxide is a type of alkaloid . It is known to have broad-spectrum antifungal, leishmanicidal, and trypanocidal activities . It is also an orally active antiparasitic agent .
Synthesis Analysis
Canthin-6-one alkaloids have been synthesized through various methods. The biosynthesis of canthinone-type alkaloids was first demonstrated through feeding experiments in which 14C-tryptophan was administered to cell cultures of Ailanthus altissima . The first total synthesis of canthin-6-one, achieved via a classic Bischer-Napieralski method, was reported in 1966 .Molecular Structure Analysis
Canthin-6-one N-oxide is a subclass of β-carboline alkaloids with an additional D ring . More than 60 natural canthin-6-one alkaloids and their structures have been considered .Physical And Chemical Properties Analysis
Canthin-6-one N-oxide is a yellow powder . Its molecular formula is C14H8N2O2 and its molecular weight is 236.2 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Alkaloid Production in Plant Cultures
Canthin-6-one N-oxide, along with other canthin-6-one alkaloids, has been identified in cell suspension cultures of various plants. For instance, Brucea javanica cultures produced canthin-6-one N-oxide among other alkaloids, with a total yield exceeding 2.0 mg/g dry weight of cells (Liu Karin et al., 1990). Similarly, Picrolemma granatensis and Quassia amara are other plant sources that have been studied for their production of canthin-6-one alkaloids, including canthin-6-one N-oxide (Fo et al., 1992); (Barbetti et al., 1990).
Antiparasitic and Antifungal Activities
Canthin-6-one N-oxide exhibits significant antiparasitic effects. A study demonstrated its efficacy in vivo against Trypanosoma cruzi, suggesting its potential for treating Chagas disease (Ferreira et al., 2007). Additionally, its antifungal activity against Fusarium oxysporum was confirmed, highlighting its potential as a natural antifungal agent (Li et al., 2021).
Anti-inflammatory Effects
Studies have also investigated the anti-inflammatory effects of Canthin-6-one alkaloids. A particular focus has been on Ailanthus altissima, where canthin-6-one and its derivatives demonstrated significant inhibition of inflammatory markers in macrophages (Cho et al., 2017).
Cytotoxic Properties
The cytotoxicity of canthin-6-one N-oxide and related alkaloids has been a subject of interest in the context of cancer research. Studies have found these alkaloids to exhibit cytotoxic effects against various cancer cell lines, suggesting their potential in cancer therapy (Anderson et al., 1983); (Kardono et al., 1991).
Biochemical Studies and Applications
Extensive biochemical studies have been conducted on canthin-6-one N-oxide, examining its interactions with various biomolecules and its role as a potential fluorescent sensor or in DNA electrochemical screening (Yokoo et al., 2016); (Doménech‐Carbó et al., 2014).
Synthesis and Electrochemical Studies
Research into the synthesis of canthin-6-one alkaloids, including canthin-6-one N-oxide, has led to the development of new methodologies for their production. This research is significant for understanding the electrochemical properties of these alkaloids and their potential applications in cancer treatment (Gollner et al., 2010); (Cebrián-Torrejón et al., 2015).
Future Directions
properties
IUPAC Name |
6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-13-6-5-12-14-10(7-8-15(12)18)9-3-1-2-4-11(9)16(13)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKULNRVYULJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Canthin-6-one N-oxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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